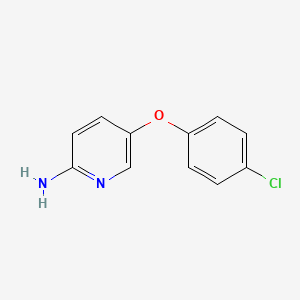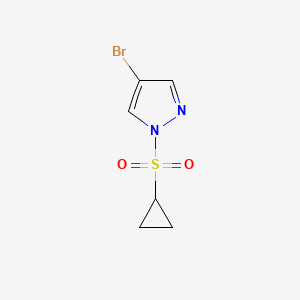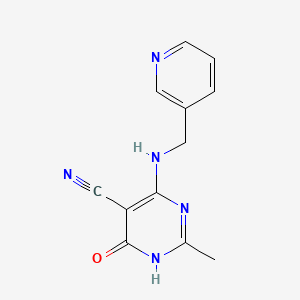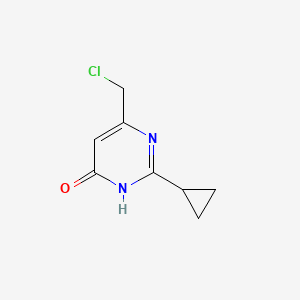
5-(4-Chlorophenoxy)pyridin-2-amine
Descripción general
Descripción
5-(4-Chlorophenoxy)pyridin-2-amine is a chemical compound that has generated a significant amount of interest in various fields of research and industry. It has a molecular weight of 220.66 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H9ClN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
5-(4-Chlorophenoxy)pyridin-2-amine serves as a critical intermediate in chemical syntheses, demonstrating diverse reactivity profiles that enable the formation of complex molecules. The compound's ability to engage in various chemical reactions underscores its significance in synthetic organic chemistry. For instance, it is used in the synthesis of substituted pyridines through reactions with amines, showcasing its versatility in constructing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and agrochemicals (Čikotienė et al., 2007). Additionally, its fungicidal properties have been investigated, highlighting its potential applications in agrochemical research (Kuzenkov & Zakharychev, 2009).
Catalysis and Enzymatic Reactions
The compound has also been explored in catalysis and enzymatic reactions, which are pivotal in developing sustainable and efficient chemical processes. For example, research on oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 indicates the compound's role in biocatalytic processes. This approach offers an environmentally friendly alternative for synthesizing hydroxylated pyridines, essential intermediates in pharmaceuticals and polymers with unique physical properties (Stankevičiūtė et al., 2016).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of this compound have been investigated for their potential in creating new materials with advanced properties. The synthesis of poly(ether urea)s using diamines derived from the interaction with 2,6-dichloropyridine showcases the application of such compounds in developing polymers with improved thermal stability and physical properties, emphasizing the role of this compound in the advancement of polymer science (Mehdipour‐Ataei et al., 2004).
Advanced Organic Synthesis
The compound's utility extends to advanced organic synthesis, where its incorporation into complex molecular structures facilitates the development of novel organic compounds with potential applications in drug discovery and development. For instance, its use in the synthesis of energetic materials demonstrates the compound's importance in creating substances with specific physical and chemical properties (Zhao Ku, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-chlorophenoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKWABGIWYZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)
![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)

![1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1460668.png)

![3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460673.png)


![2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1460679.png)

![3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1460683.png)
